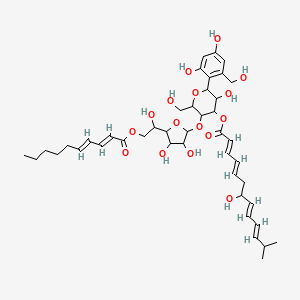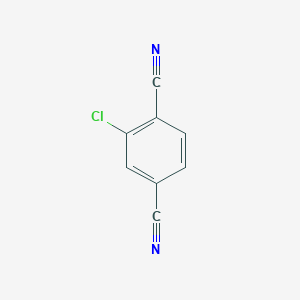
2-Chlorobenzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of benzene, where two cyano groups (–CN) are attached to the benzene ring at the 1 and 4 positions, and a chlorine atom is attached at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chlorobenzene-1,4-dicarbonitrile involves the reaction of 2-chlorotoluene with ammonia in the presence of a catalystThe reaction typically occurs in a fixed-bed reactor at atmospheric pressure with catalysts such as V2O5/Al2O3 .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The process may include steps like chlorination and subsequent nitration of benzene derivatives under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The cyano groups can direct electrophiles to the ortho and para positions relative to the cyano groups.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Products like 2-methoxybenzene-1,4-dicarbonitrile.
Electrophilic Aromatic Substitution: Products like 2-bromo-1,4-dicyanobenzene.
Reduction: Products like 2-chlorobenzene-1,4-diamine.
Aplicaciones Científicas De Investigación
2-Chlorobenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure with two chlorine atoms and two cyano groups on a benzene ring.
2,5-Diaminothiophene-3,4-dicarbonitrile: Contains thiophene ring with cyano groups, used in organic semiconductors.
Uniqueness
2-Chlorobenzene-1,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1897-47-8 |
|---|---|
Fórmula molecular |
C8H3ClN2 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
2-chlorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
Clave InChI |
FUXVXOPFTHRBNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


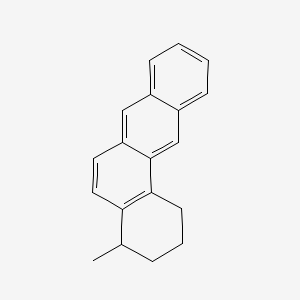
![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)

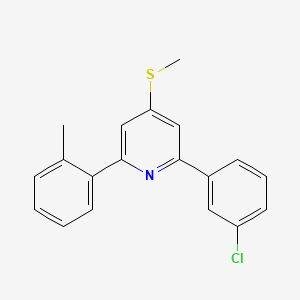
![N-[(4-sulfamoylphenyl)carbamoyl]leucine](/img/structure/B14153892.png)
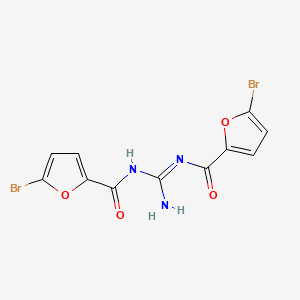
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

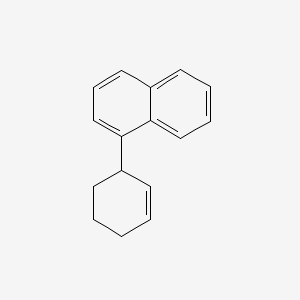
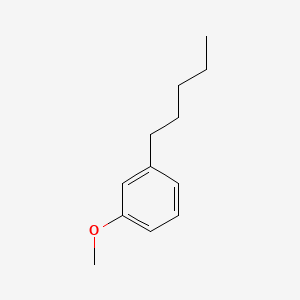
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
